1-Butyl-3,3-dimethylcyclopent-1-ene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
87712-66-1 |
|---|---|
Molecular Formula |
C11H20 |
Molecular Weight |
152.28 g/mol |
IUPAC Name |
1-butyl-3,3-dimethylcyclopentene |
InChI |
InChI=1S/C11H20/c1-4-5-6-10-7-8-11(2,3)9-10/h9H,4-8H2,1-3H3 |
InChI Key |
HEMKYUCHTWSLJW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(CC1)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for 1 Butyl 3,3 Dimethylcyclopent 1 Ene and Analogous Structures
Strategies for the Construction of the Cyclopentene (B43876) Ring System
The creation of the cyclopentene scaffold is a foundational step. Various powerful chemical reactions have been developed to assemble this ring system efficiently, each with its own advantages regarding substrate scope and control over the final structure.
Cycloaddition reactions are powerful methods for constructing cyclic compounds. For cyclopentene synthesis, [3+2] annulation strategies are particularly prominent. In these reactions, a three-atom component reacts with a two-atom component to form the five-membered ring in a single step.
Recent advancements have focused on metal-free and metal-catalyzed approaches. A metal-free oxidative decarbonylative [3+2] annulation of terminal alkynes with specific tertiary γ,δ-unsaturated aldehydes has been shown to produce cyclopentenes with excellent selectivity. rsc.org Another innovative approach involves boronyl radicals, which catalyze a broad-scope [3+2] cycloaddition between cyclopropanes and alkynes, yielding a variety of cyclopentene structures. rsc.org Palladium-catalyzed annulation reactions of allenyl boronic esters with conjugate acceptors also provide a rapid route to substituted cyclopentenes with high diastereoselectivity. rsc.orgmasterorganicchemistry.com
These methods are attractive due to their efficiency and ability to build complexity quickly. The choice of catalyst and reaction partners allows for tuning the electronic nature of the reaction to achieve the desired cyclopentene products. duke.edu
Table 1: Overview of [3+2] Cycloaddition Strategies for Cyclopentene Synthesis
| Reaction Type | Key Reactants | Catalyst/Conditions | Outcome |
| Oxidative Decarbonylative Annulation | Terminal Alkynes, γ,δ-Unsaturated Aldehydes | Metal-Free | Cyclopentenes |
| Radical Cycloaddition | Cyclopropanes, Alkynes | Boronyl Radicals | Polysubstituted Cyclopentenes |
| Palladium-Catalyzed Annulation | Allenyl Boronic Esters, Conjugate Acceptors | Palladium Catalyst | Diastereoselective Cyclopentenes |
| Nucleophile-Catalyzed Annulation | Allenes, Enones | Chiral N-heterocyclic carbenes | Asymmetric Cyclopentenes |
Ring-Closing Metathesis (RCM) has emerged as a versatile and powerful tool for the synthesis of unsaturated rings, including cyclopentenes. youtube.com This reaction utilizes a metal catalyst, typically based on ruthenium (like Grubbs' catalysts), to facilitate the intramolecular metathesis of a diene. mdpi.com For the formation of a cyclopentene ring, a 1,6-diene is used as the substrate. The reaction proceeds through a metallacyclobutane intermediate, ultimately forming a new double bond within the ring and releasing a small volatile alkene, such as ethylene, which drives the reaction to completion. youtube.commdpi.com
The key advantages of RCM are its high functional group tolerance and its effectiveness in creating ring sizes that were traditionally difficult to access. youtube.com It allows for the synthesis of 5- to 30-membered rings and is widely used in the synthesis of complex molecules. youtube.commdpi.com The E/Z selectivity of the resulting double bond is often dependent on the ring strain and the catalyst used. mdpi.com While low-strain monomers like cyclopentene can be challenging for ring-opening metathesis polymerization (ROMP), the reverse reaction (RCM) is a thermodynamically favorable method for creating the ring itself. nih.gov
Electrochemical synthesis represents a green and efficient alternative to traditional chemical methods. Recently, electrochemistry has been applied to drive [3+2] annulation reactions for the synthesis of cyclopentene derivatives. rsc.orgrsc.org These methods avoid the need for harsh conditions, stoichiometric chemical oxidants, or precious metal catalysts that are often required in conventional synthesis. rsc.orgrsc.org
One such protocol involves an electrochemical mediator-induced intermolecular selective [3+2] annulation of readily available alkenes and alkynes. rsc.org This approach is noted for its mild reaction conditions, broad substrate scope, and high regioselectivity. Mechanistic studies suggest that the transformation proceeds through the generation of radical intermediates. rsc.org This electro-synthetic strategy provides a simple and efficient pathway to a diverse library of decorated cyclopentenes and cyclopentanes, demonstrating its potential in constructing molecular complexity. rsc.orgrsc.org
Given the three-dimensional complexity of many natural products containing a cyclopentane (B165970) or cyclopentene core, developing synthetic methods that control the stereochemistry is crucial. acs.org The challenge lies in creating multiple contiguous stereocenters with high fidelity. nih.gov
Several strategies have been developed to address this. One approach is the rhodium-catalyzed reaction of vinyldiazoacetates with chiral allyl alcohols, which can generate cyclopentanes with four new stereogenic centers with very high levels of stereoselectivity (99% ee, >97:3 dr). nih.gov This domino reaction is highly convergent, forming three new bonds and installing four stereocenters in a single catalytic sequence. nih.gov
Organocatalysis also offers powerful tools for stereocontrolled cyclopentene synthesis. For example, chiral N-heterocyclic carbenes (NHCs) can catalyze the enantioselective synthesis of α,α-disubstituted cyclopentenes from α,β-unsaturated aldehydes and enantiotopic ketones. rsc.org Furthermore, palladium-catalyzed enantioselective decarboxylative allylic alkylation has been successfully applied to create all-carbon quaternary centers on cyclopentanones, which are precursors to highly substituted cyclopentenes. nih.govwikipedia.org
Table 2: Comparison of Stereocontrolled Synthesis Methods
| Method | Catalyst System | Key Transformation | Stereochemical Outcome |
| Rhodium-Catalyzed Domino Reaction | Rhodium(II) catalyst (e.g., Rh₂(DOSP)₄) | Vinyldiazoacetate + Allyl Alcohol | Installs four contiguous stereocenters |
| Organocatalytic Cycloaddition | Chiral N-Heterocyclic Carbene (NHC) | α,β-Unsaturated Aldehyde + Ketone | Generates quaternary and tertiary stereocenters |
| Palladium-Catalyzed Alkylation | Palladium + Chiral Ligand (e.g., PHOX) | Decarboxylative allylic alkylation of β-ketoesters | Creates α-quaternary stereocenters |
Regioselective and Stereoselective Functionalization
Once the cyclopentene ring is formed, or during its formation, specific substituents must be installed at the correct positions. For a molecule like 1-butyl-3,3-dimethylcyclopent-1-ene, this involves placing the butyl group at the C1 vinylic position and the two methyl groups at the C3 position.
The regioselective installation of the C1-butyl group on a pre-existing 3,3-dimethylcyclopentene (B1616611) core is a critical transformation. A highly effective and widely used method for converting a ketone to a substituted alkene is the Wittig reaction. duke.eduyoutube.com This reaction would involve the synthesis of 3,3-dimethylcyclopentanone (B1585620) as a key intermediate. The ketone can then be reacted with a butyl-derived phosphonium (B103445) ylide (e.g., butyltriphenylphosphonium bromide treated with a strong base). The ylide acts as a nucleophile, attacking the carbonyl carbon of the cyclopentanone. duke.edu This leads to the formation of an oxaphosphetane intermediate, which then collapses to form the desired C=C double bond of this compound and triphenylphosphine (B44618) oxide as a byproduct. duke.eduyoutube.com The Wittig reaction is particularly powerful for forming C-C bonds and converting ketones into specifically substituted alkenes. duke.edu
An alternative, though potentially less direct, route involves the Grignard reaction. mdpi.com A Grignard reagent, such as butylmagnesium bromide, could be added to 3,3-dimethylcyclopentanone. This would produce 1-butyl-3,3-dimethylcyclopentan-1-ol. Subsequent acid-catalyzed dehydration of this tertiary alcohol would generate a double bond. However, this method may lead to a mixture of regioisomeric alkenes (this compound and 1-butyl-5,5-dimethylcyclopent-1-ene), requiring separation or conditions that favor the formation of the thermodynamically more stable tetrasubstituted alkene.
Geminal Dimethylation Strategies at C3 (e.g., from 2,2-dimethylcyclopentanone (B1329810) precursors)
A key strategy for synthesizing this compound and related structures involves starting with a precursor that already contains the gem-dimethyl group at the C3 position of the cyclopentane ring. 2,2-Dimethylcyclopentanone is an ideal and commonly utilized starting material for this purpose. sigmaaldrich.comnih.gov The presence of the dimethyl group on the second carbon of the ketone simplifies the synthetic sequence, as it negates the need for a separate gem-dimethylation step, which can often be challenging.
The synthesis typically proceeds by leveraging the reactivity of the ketone's enolate. The 2,2-dimethylcyclopentanone enolate can be used as a nucleophilic starting reagent in various transformations. sigmaaldrich.com For example, to construct the final target molecule, the ketone can be subjected to a Wittig reaction or a Grignard addition with a butyl-containing reagent to introduce the butyl group and form the double bond. The specific reaction pathway determines the final placement of the double bond and the attachment of the butyl group.
Table 1: Properties of 2,2-Dimethylcyclopentanone Precursor
| Property | Value |
|---|---|
| IUPAC Name | 2,2-dimethylcyclopentan-1-one nih.gov |
| CAS Number | 4541-32-6 sigmaaldrich.comnih.gov |
| Molecular Formula | C₇H₁₂O nih.gov |
| Molecular Weight | 112.17 g/mol sigmaaldrich.comnih.gov |
| Boiling Point | 143-145 °C sigmaaldrich.com |
Control of Chemo-, Regio-, and Stereoselectivity in Synthesis
Achieving high levels of selectivity is paramount in the synthesis of complex organic molecules like substituted cyclopentenes. nih.govmdpi.comnih.gov These principles guide the precise construction of the target molecule, minimizing the formation of unwanted byproducts.
Chemoselectivity refers to the ability to react with one functional group in the presence of others. slideshare.net In a molecule with multiple reactive sites, a chemoselective reagent will preferentially interact with only one. For instance, when modifying a cyclopentene precursor that contains both a ketone and an ester, a reagent like sodium borohydride (B1222165) can selectively reduce the ketone without affecting the ester. youtube.com
Regioselectivity controls the location or direction of a chemical bond formation. youtube.com In the synthesis of this compound, regioselectivity is crucial for ensuring the butyl group is attached to C1 and the double bond is formed between C1 and C2. For example, in the addition of an unsymmetrical reagent to an alkene, the reaction's regioselectivity determines which carbon atom forms a new bond. youtube.com
Stereoselectivity dictates the preferential formation of one stereoisomer over another. mdpi.com Many synthetic methods, particularly cycloadditions, can create multiple stereocenters. organic-chemistry.org Controlling the spatial arrangement of atoms is essential, especially when synthesizing chiral analogs. A stereoselective reaction will yield a majority of one specific stereoisomer (e.g., R vs. S, or cis vs. trans). youtube.com
Catalytic Methodologies for Enhanced Synthesis
Catalysis offers powerful tools for improving the efficiency, selectivity, and environmental footprint of chemical syntheses. Both metal-based and organic catalysts have been developed for the construction of cyclopentene rings. nih.gov
Transition Metal-Catalyzed Transformations (e.g., Rhenium catalysis)
Transition metals are widely used as catalysts in organic synthesis. Rhenium, in particular, has shown utility in a variety of transformations, including olefin metathesis and oxidations. wikipedia.orgacs.org Rhenium-based catalysts can facilitate the synthesis of stereodefined cyclopentenes. nih.gov A notable example is the rhenium-catalyzed reaction of β-ketoesters with allenes, which produces highly substituted cyclopentenes with defined stereochemistry. nih.gov Methylrhenium trioxide (MTO) is a versatile catalyst that can be used for various oxidative processes and for converting aldehydes and diazoalkanes into alkenes. wikipedia.org
Organocatalytic Approaches (e.g., DABCO-mediated reactions)
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis. 1,4-Diazabicyclo[2.2.2]octane (DABCO) is a highly versatile and widely used organocatalyst. rsc.orgdbuniversity.ac.in It functions as a nucleophile or a base to promote a wide range of reactions. organic-chemistry.orgresearchgate.net
DABCO is particularly effective in mediating multicomponent reactions for the synthesis of highly functionalized cyclopentenes. rsc.org For example, it can catalyze the reaction of isocyanides, aldehydes, and malononitrile (B47326) in a solvent-free environment to rapidly produce substituted cyclopentenes. rsc.orgdbuniversity.ac.in Furthermore, DABCO promotes [3+2] annulation reactions, such as the reaction between D-A cyclopropanes and alkynoates, to yield cyclopentenol (B8032323) derivatives with high stereocontrol. figshare.com
Table 2: Examples of DABCO-Mediated Cyclopentene Synthesis
| Reaction Type | Reactants | Product | Reference |
|---|---|---|---|
| Multicomponent Reaction | Isocyanides, Aldehydes, Malononitrile | Highly substituted cyclopentenes | rsc.org |
| [3+2] Annulation | 2-aroyl-D-A cyclopropanes, Alkynoates | Functionalized cyclopentenols | figshare.com |
Asymmetric Synthesis via Chiral Catalysis (e.g., chiral phosphoric acid catalysts)
Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. This is often achieved using chiral catalysts that create a chiral environment for the reaction. Chiral phosphoric acids (CPAs) have been established as highly effective organocatalysts for a wide array of enantioselective transformations. beilstein-journals.orgnih.gov
These acidic catalysts can activate substrates and control the stereochemical outcome of a reaction. For instance, CPAs have been successfully employed in synergistic photoredox catalysis for the enantioselective [3+2] cycloaddition of N-arylcyclopropylamines with olefins, leading to valuable cyclopentylamines with high enantiomeric excess. researchgate.net The development of new chiral catalysts continues to expand the toolkit for synthesizing enantiopure cyclopentene derivatives, which could be applied to generate chiral versions of this compound. nih.gov
Retrosynthetic Analysis for Complex Derivative Preparation
Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of complex organic molecules. fiveable.me The process involves mentally deconstructing the target molecule into simpler, readily available precursors through a series of "disconnections," which correspond to the reverse of known chemical reactions. numberanalytics.comyoutube.comyoutube.com
For a complex derivative of this compound, the analysis would begin by identifying the key structural features: the five-membered ring, the gem-dimethyl group, the butyl group, and the endocyclic double bond.
Functional Group Interconversion (FGI): The cyclopentene double bond might be retrosynthetically derived from an alcohol via an elimination reaction. This leads to a cyclopentanol (B49286) precursor.
Key Bond Disconnections: The cyclopentane ring itself is a prime target for disconnection. A powerful strategy for forming five-membered rings is a [3+2] cycloaddition. organic-chemistry.org This disconnection would break the ring into a three-carbon synthon and a two-carbon synthon.
Simplifying Substituents: The butyl and gem-dimethyl groups would be traced back to the starting materials. For instance, the butyl group could be introduced via a Grignard reaction with an appropriate aldehyde or ketone precursor. youtube.com The gem-dimethyl group is often best incorporated from the start, for example, by using a precursor like 2,2-dimethylcyclopentanone. sigmaaldrich.com
This step-by-step deconstruction allows chemists to devise a logical forward synthesis, selecting appropriate reactions and reagents to assemble the target molecule from simple starting materials. fiveable.meyoutube.com
Computational and Theoretical Chemistry Insights into 1 Butyl 3,3 Dimethylcyclopent 1 Ene Systems
Quantum Mechanical Studies
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), offer deep insights into the behavior of substituted cyclopentene (B43876) systems. These studies are fundamental to predicting molecular characteristics and reaction outcomes.
The electronic structure of a molecule governs its reactivity. Key components of this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability.
For 1-Butyl-3,3-dimethylcyclopent-1-ene, the HOMO is expected to be localized on the π-system of the carbon-carbon double bond, which is the most electron-rich region of the molecule. The LUMO, conversely, would be the corresponding π* antibonding orbital. The butyl and dimethyl substituents influence the energies of these orbitals. The electron-donating nature of the alkyl groups (butyl and methyl) raises the energy of the HOMO, making the molecule more susceptible to attack by electrophiles. A smaller HOMO-LUMO gap generally signifies higher reactivity. Computational methods can precisely calculate these orbital energies and visualize their spatial distribution, offering predictions about how the molecule will interact with other reagents.
Table 1: Illustrative Data from Electronic Structure Analysis
| Property | Description | Expected Influence on this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. | Increased by electron-donating alkyl groups, enhancing nucleophilicity. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | Less affected by alkyl groups, but its energy determines susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | Decreased by substituents, suggesting higher reactivity compared to unsubstituted cyclopentene. |
| Electron Density | Distribution of electrons within the molecule. | Highest density is localized at the C=C double bond. |
The five-membered ring of cyclopentene is not planar but exists in a puckered or "envelope" conformation to relieve torsional strain. libretexts.org For this compound, the presence of substituents introduces additional complexity to its conformational landscape.
Density Functional Theory (DFT) is a widely used computational method to perform conformational analysis. mdpi.commdpi.comnih.gov By systematically rotating the butyl group and allowing the ring to pucker, DFT calculations can map the potential energy surface of the molecule. This process identifies various stable conformations (local minima) and the transition states that connect them. The results reveal the most likely shapes the molecule will adopt at a given temperature and the energy barriers between different conformations. The bulky tert-butyl group and the gem-dimethyl group at the C3 position will significantly influence the ring's puckering and the preferred orientation of the butyl chain to minimize steric hindrance. libretexts.orgyoutube.com
Cyclic molecules like cyclopentene possess ring strain, a form of instability arising from non-ideal bond angles (angle strain) and eclipsing interactions between adjacent atoms (torsional strain). wikipedia.org The total ring strain energy (RSE) is a measure of this instability and influences the molecule's reactivity, particularly in ring-opening reactions. digitellinc.comnih.gov
Homodesmotic equations are theoretical reactions designed to accurately calculate RSE by ensuring that the number and types of bonds are conserved on both the reactant and product sides. nih.goviupac.orgyale.edu This conservation allows for the cancellation of systematic errors in the calculation, yielding a reliable strain energy value. DFT calculations are used to compute the energies of all molecules in the equation. acs.org
For this compound, a suitable homodesmotic equation would be:
This compound + 2(propane) + propene + isobutane (B21531) → 2(2-methylbutane) + 2,2-dimethylpropane + cis-2-butene
The enthalpy of this hypothetical reaction, calculated using DFT, corresponds directly to the RSE of the target molecule. The choice of substituents, their size, and location on the cyclopentene ring have been shown to have a significant impact on the magnitude of the torsional RSE. acs.org
Reaction Mechanism Elucidation
Computational chemistry is instrumental in mapping the detailed pathways of chemical reactions, providing insights into how reactants are converted into products.
A transition state is the highest energy point along a reaction pathway, and its structure and energy determine the reaction rate. Computational methods, particularly DFT, can locate and characterize the geometry of transition states for reactions involving this compound, such as electrophilic addition to the double bond or cyclopropanation. nih.govacs.orglibretexts.org
Once the structures of the reactants and the transition state are optimized, their energies can be calculated. The difference in energy between the transition state and the reactants is the activation energy (Ea). A lower activation energy implies a faster reaction. For instance, in the addition of an electrophile like HBr to the double bond, calculations can determine the structure of the intermediate carbocation and the transition state leading to it, explaining the regioselectivity of the reaction (Markovnikov's rule). nih.govresearchgate.net
Table 2: Example of Calculated Parameters for a Hypothetical Reaction
| Parameter | Definition | Significance |
| Reactant Energy (Er) | The calculated energy of the stable starting molecules. | Baseline for energy profile. |
| Transition State Energy (Ets) | The maximum energy along the lowest energy reaction path. | Defines the energy barrier. |
| Product Energy (Ep) | The calculated energy of the stable product molecules. | Determines overall thermodynamics. |
| Activation Energy (Ea) | The energy difference between the transition state and reactants (Ets - Er). | Governs the reaction rate; lower Ea means a faster reaction. acs.org |
| Reaction Energy (ΔErxn) | The energy difference between products and reactants (Ep - Er). | Indicates if the reaction is exothermic (negative) or endothermic (positive). |
Beyond activation energies, computational chemistry can predict a range of kinetic and thermodynamic parameters. researchgate.netacs.org By performing frequency calculations on the optimized geometries of reactants, transition states, and products, it is possible to determine their vibrational, rotational, and translational partition functions.
From these partition functions, key thermodynamic quantities such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can be calculated for a reaction at a specific temperature. This allows for a full thermodynamic profile of a reaction, predicting not just its spontaneity but also the position of chemical equilibrium. digitellinc.comacs.org Kinetic parameters, including the pre-exponential factor in the Arrhenius equation, can also be estimated using Transition State Theory (TST), providing a comprehensive understanding of the reaction's behavior under various conditions. researchgate.net
Intermolecular and Intramolecular Interactions
The structure of this compound—an unsaturated five-membered ring with a gem-dimethyl group and a butyl substituent on the double bond—is governed by a complex interplay of subtle forces. Computational chemistry provides powerful tools to dissect these interactions.
Within a single molecule of this compound, various weak, non-covalent interactions dictate its preferred three-dimensional conformation. Although lacking strong hydrogen bond donors or acceptors like C-H…O, the molecule is rich in C-H bonds, leading to numerous, albeit weak, intramolecular C-H…π and C-H…C interactions.
| Interaction Type | Participating Groups | Estimated Energy (kJ/mol) | Description |
|---|---|---|---|
| C-H…π | Butyl C-H and Cyclopentene C=C | 2 - 10 | An attractive interaction where a C-H bond on the flexible alkyl chain aligns with the face of the double bond's π-electron cloud. |
| van der Waals | Methyl H … Butyl H | < 5 | General attractive or repulsive forces between non-bonded atoms, influencing the spatial arrangement of the alkyl substituents. |
| Steric Hindrance | gem-Dimethyl Group vs. Butyl Group | Variable (Repulsive) | Repulsive interaction due to orbital overlap between the bulky dimethyl groups and the butyl chain, forcing specific torsional angles to minimize strain. |
To rigorously quantify and visualize the interactions within this compound, chemists employ advanced computational techniques like the Quantum Theory of Atoms-in-Molecules (QTAIM) and Hirshfeld Surface Analysis.
Hirshfeld Surface Analysis is used to explore intermolecular contacts in a crystal lattice. nih.gov It maps the electron distribution of a molecule within a crystal, generating a surface that helps visualize and quantify intermolecular interactions. researchgate.net For a non-polar hydrocarbon like this compound, a Hirshfeld analysis would be expected to show that the vast majority of close contacts are of the H⋯H and C⋯H types, reflecting the dominance of van der Waals forces in its crystal packing. nih.gov The surface can be color-mapped with properties like dnorm, which highlights regions of close contact; red spots indicate contacts shorter than the sum of van der Waals radii. nih.gov
QTAIM complements this by analyzing the topology of the electron density to define atoms and the bonds between them. This method can identify and characterize both strong covalent bonds and weak non-covalent interactions by locating "bond critical points" (BCPs) in the electron density. For this compound, QTAIM could precisely identify and characterize the strength of the weak C-H…π and other dispersive interactions hypothesized to influence its conformation.
| Contact Type | Typical Contribution (%) | Governing Force |
|---|---|---|
| H⋯H | ~70-80% | Dispersion (van der Waals) |
| C⋯H / H⋯C | ~20-30% | Dispersion (van der Waals) |
| C⋯C | < 2% | Dispersion / π-stacking (if applicable) |
Note: This table is illustrative, based on analyses of similar non-polar hydrocarbons. nih.govresearchgate.net The exact percentages would require an experimental crystal structure and subsequent calculation.
Dispersion forces, also known as London dispersion forces, are the primary drivers of supramolecular assembly for non-polar molecules like this compound. These forces arise from temporary fluctuations in electron density that create transient dipoles, inducing corresponding dipoles in neighboring molecules.
In the solid or liquid state, these interactions dictate how the molecules pack together. The irregular shape of this compound, with its bulky gem-dimethyl groups and flexible butyl chain, would lead to a complex packing arrangement designed to maximize surface contact and, therefore, the cumulative strength of these dispersion forces. Computational energy frameworks can be constructed to visualize and quantify the different energy components (electrostatic, polarization, dispersion) that stabilize the crystal lattice, with the dispersion energy expected to be the most significant term. researchgate.net
Computational Design and Predictive Modeling for Novel Derivatives
Computational chemistry is not only descriptive but also predictive. It allows for the in silico design of novel derivatives of this compound with tailored properties. nih.gov By modifying the parent structure on a computer, researchers can screen for candidates with desired characteristics before undertaking costly and time-consuming laboratory synthesis. chemrxiv.org
For example, one could model the effects of:
Varying Alkyl Chain Length: Replacing the butyl group with ethyl, hexyl, or other chains to systematically study the impact on packing efficiency, melting point, or viscosity.
Introducing Functional Groups: Adding polar groups (e.g., -OH, -NH2, -COOH) to the cyclopentene ring or the alkyl chain. Density Functional Theory (DFT) calculations could then predict changes in reactivity, polarity, and the potential for forming strong hydrogen-bonded networks.
Modifying Ring Saturation: Computationally exploring the properties of the corresponding cyclopentane (B165970) or cyclopentadiene (B3395910) derivatives to understand how the degree of unsaturation affects electronic structure and reactivity.
These predictive models can accelerate the discovery of new molecules for applications ranging from materials science to synthetic chemistry. chemrxiv.org
Advanced Applications in Materials Science and Organic Synthesis
Polymer Chemistry and Engineering
Synthesis of High-Performance Poly(1-butyl-3,3-dimethylcyclopent-1-ene) and Copolymers
There is currently no available scientific literature detailing the synthesis or characterization of high-performance polymers or copolymers derived from this compound. General methods for the polymerization of substituted cyclopentenes, such as Ring-Opening Metathesis Polymerization (ROMP), are well-established for other functionalized monomers. However, the application of these methods to this compound and the properties of the resulting polymers have not been reported.
Development of Recyclable Polymer Systems
The development of recyclable polymer systems is a critical area of modern materials science. While research into chemically recyclable polymers derived from cyclic olefins is an active field, there are no published studies that specifically investigate this compound as a monomer for such systems. The potential for polymers based on this monomer to undergo depolymerization or other chemical recycling processes has not been explored in the available literature.
Strategic Building Block in Complex Organic Synthesis
The utility of a molecule as a strategic building block is determined by its reactivity and the ability to introduce functional groups in a controlled manner. While cyclopentene (B43876) scaffolds are valuable precursors in the synthesis of complex molecules, the specific role of this compound has not been documented.
Precursors for Carbocyclic Nucleosides and Natural Product Analogues
The synthesis of carbocyclic nucleosides and natural product analogues often employs substituted cyclopentene derivatives as key intermediates. These derivatives typically contain specific functional groups that facilitate their conversion into the target molecules. There is no evidence in the scientific literature to suggest that this compound has been utilized as a precursor for the synthesis of any carbocyclic nucleosides or natural product analogues.
Role in the Generation of Fully Substituted Carbocycles
The generation of fully substituted carbocycles is a challenging endeavor in organic synthesis. While various methodologies exist for the construction of such complex structures, often utilizing cyclopentene-based starting materials, the specific application of this compound in this context has not been reported.
Development of Functional Materials and Specialty Chemicals
The unique substitution pattern of this compound could theoretically lead to the development of functional materials or specialty chemicals with specific properties. However, there is no published research or patent literature that describes the use of this compound for such purposes. The exploration of its potential in areas like specialty lubricants, additives, or as a component in advanced materials remains an uninvestigated field.
Future Directions and Interdisciplinary Research Avenues
Novel Synthetic Methodologies Employing Unconventional Activation Modes
The synthesis of substituted cyclopentenes can be achieved through various established methods, such as the dehydration of corresponding alcohols or via olefination reactions like the Wittig or Horner-Wadsworth-Emmons reactions. algoreducation.comstudysmarter.co.uk Future research into the synthesis of 1-Butyl-3,3-dimethylcyclopent-1-ene could explore more novel and efficient routes.
Unconventional activation modes, such as light-activated olefin metathesis or visible-light-driven functionalization, are at the forefront of modern organic synthesis. acs.orgacs.org Applying these techniques could offer alternative, potentially more selective, and environmentally benign pathways to this specific alkene. For instance, a hypothetical light-driven approach might involve the functionalization of a simpler cyclopentene (B43876) precursor. Research in this area would need to establish the feasibility and efficiency of such methods for this particular substituted cyclopentene.
Table 1: Hypothetical Novel Synthetic Approaches for this compound
| Activation Mode | Potential Precursors | Hypothetical Catalyst/Conditions | Anticipated Advantages |
| Photocatalysis | 3,3-dimethylcyclopentanone (B1585620) and a butyl-containing reagent | Iridium or Ruthenium-based photocatalyst, visible light | Mild reaction conditions, high functional group tolerance |
| Olefin Metathesis | A simpler alkene and a butyl-containing olefin | Grubbs or Schrock catalyst | Atom economy, potential for stereoselectivity |
| C-H Activation | 3,3-dimethylcyclopent-1-ene and a butyl source | Transition metal catalyst (e.g., Pd, Rh) | Direct functionalization of a C-H bond |
Deeper Understanding of Reactivity through Advanced Mechanistic Studies
The reactivity of this compound is dictated by its carbon-carbon double bond and the steric hindrance imposed by the gem-dimethyl and butyl groups. Advanced mechanistic studies would be crucial to understand how these structural features influence its participation in various reactions.
For example, studying its isomerization to thermodynamically more stable isomers would provide insights into reaction pathways. researchgate.netsdsu.edu Techniques such as isotopic labeling and kinetic studies could elucidate whether such reactions proceed through intermediates like π-allyl complexes or via insertion/elimination mechanisms. researchgate.net Understanding these mechanisms is fundamental for controlling reaction outcomes and designing new catalytic systems.
Integrated Experimental and Computational Approaches for Predictive Chemistry
In the absence of extensive experimental data, computational chemistry offers a powerful tool to predict the properties and reactivity of this compound. alchemy.cloudnih.govresearchgate.net Density Functional Theory (DFT) calculations, for instance, could model its electronic structure, predict spectroscopic signatures, and estimate the activation energies for various potential reactions.
An integrated approach, where computational predictions guide targeted experiments, would be a highly efficient strategy to build a comprehensive understanding of this compound. nih.gov This synergy could accelerate the discovery of its potential applications by focusing laboratory efforts on the most promising avenues identified through in silico screening. llnl.gov
Expansion of Application Domains in Advanced Functional Materials
Substituted alkenes can serve as monomers or building blocks for polymers and other advanced materials. The specific combination of a flexible butyl group and a rigid cyclopentene core in this compound could impart unique properties to resulting materials.
Future research could investigate its potential in polymer chemistry, for example, through polymerization reactions to create novel plastics or elastomers. Its incorporation into supramolecular structures or as a component in liquid crystals could also be explored. However, without any foundational studies, these remain speculative application areas.
Green Chemistry and Sustainable Chemical Processes for this compound Production and Utilization
The principles of green chemistry are increasingly important in chemical manufacturing. solubilityofthings.com Future research on this compound should prioritize the development of sustainable production methods. This includes the use of renewable feedstocks, catalytic reactions to minimize waste, and the use of environmentally benign solvents. acs.orgchemistryjournals.netscielo.org.mx
Biocatalysis, for instance, could offer a green alternative for the synthesis of precursors to this compound. qualitas1998.net Furthermore, understanding the compound's lifecycle, including its biodegradability and potential for recycling, would be crucial for its consideration in sustainable applications. numberanalytics.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
